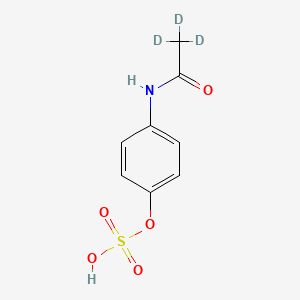
Famotidine-13C3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Famotidine-13C3 is a labeled version of Famotidine . Famotidine is a histamine-2 (H2) receptor antagonist that works by decreasing the amount of acid the stomach produces . It is used to treat and prevent ulcers in the stomach and intestines, and also treats conditions in which the stomach produces too much acid, such as Zollinger-Ellison syndrome . Famotidine also treats gastroesophageal reflux disease (GERD) and other conditions in which acid backs up from the stomach into the esophagus, causing heartburn .
Synthesis Analysis
A spectrum technique was created using Ortho- chloranil as the electron acceptor (-acceptor) in a charge transfer (CT) complex formation reaction to determine the concentration of famotidine (FMD) in solutions . The reaction result detected a definite violet color at a maximum absorption wavelength of 546 nm . The complexes of famotidine and Ortho- chloranil were found to have a 2:1 stoichiometry .
Molecular Structure Analysis
The molecular weight of Famotidine-13C3 is 340.42 and its molecular formula is C5(13C)3H15N7O2S3 .
Chemical Reactions Analysis
Famotidine forms a charge transfer (CT) complex with Ortho- chloranil, resulting in a definite violet color at a maximum absorption wavelength of 546 nm . The complexes of famotidine and Ortho- chloranil were found to have a 2:1 stoichiometry .
Physical And Chemical Properties Analysis
Famotidine-13C3 is a white solid . It is soluble in DMSO and methanol .
科学的研究の応用
NMR Spectra Interpretation : Famotidine's NMR spectra in different solvents have been studied, providing insights into its molecular structure and interactions (Barańska, Czarniecki, & Proniewicz, 2001).
Solid Dispersion Formulation : Enhancing famotidine's dissolution using solid dispersion with hydrophilic carriers has been explored, suggesting improved bioavailability (Ibrahim & El-Badry, 2014).
Oral Bioavailability in Orodispersible Tablets : The preparation and evaluation of orodispersible tablets of famotidine using various excipients have shown a potential increase in oral bioavailability, particularly in elderly patients (Abdelbary, Elshafeey, & Zidan, 2009).
Renal Transport Mechanisms : Studies have examined the differences in renal handling between famotidine and cimetidine, particularly focusing on the role of human organic anion transporters (Motohashi et al., 2004).
Carbonic Anhydrase Inhibition : Famotidine has been investigated for its inhibitory effects on human and Helicobacter pylori carbonic anhydrases, indicating potential antibacterial applications (Angeli, Ferraroni, & Supuran, 2018).
Safety and Tolerability Profile : The safety and tolerability of famotidine have been extensively documented, confirming its suitability in various patient groups with minimal drug interactions (Howden & Tytgat, 1996).
Effect on COVID-19 Patients : Research has been conducted to evaluate the impact of famotidine on COVID-19 patients, with mixed results regarding its effectiveness and mechanism of action (Loffredo et al., 2021).
Gastric Emptying Rate : Studies have investigated the influence of famotidine on gastric emptying, providing insights into its effects on gastrointestinal motility (Nonaka et al., 2011).
作用機序
- By doing so, it reduces acid secretion into the stomach, which is beneficial for conditions like duodenal ulcers, gastric ulcers, GERD, and Zollinger-Ellison syndrome .
- The highest dose provides the most extended duration of action and the greatest inhibitory effect on gastric acid secretion .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Safety and Hazards
Before taking famotidine, individuals should inform their doctor if they have kidney or liver disease, a history of Long QT syndrome, stomach cancer or other problems, or asthma, COPD, or other breathing problems . Famotidine may be only part of a complete program of treatment that also includes changes in diet or lifestyle habits . Heartburn is often confused with the first symptoms of a heart attack . Individuals should seek emergency medical attention if they have chest pain or heavy feeling, pain spreading to the jaw, arm or shoulder, nausea, sweating, anxiety, light-headedness and a general ill feeling .
将来の方向性
Famotidine reduces gastric acid secretion in individuals, and its pharmacological properties are utilized in treating gastrointestinal conditions related to excessive acid production . The U.S. Food and Drug Administration (FDA) has approved famotidine as a prescription medication for treating duodenal ulcers, gastric ulcers, and gastroesophageal reflux disease (GERD) in adults and children, as well as pathological hypersecretory conditions in adults . The drug has also received FDA approval for OTC usage for treating and preventing heartburn caused by GERD in adults and pediatric populations . Famotidine is used off-label in mitigating the gastrointestinal risks associated with nonsteroidal anti-inflammatory drugs (NSAIDs) . The drug is also used off-label to treat refractory urticaria, prevent stress ulcers in critically ill patients, and provide symptomatic relief for gastritis .
特性
IUPAC Name |
3-[[2-(diamino(113C)methylideneamino)-(2,4-13C2)1,3-thiazol-4-yl]methylsulfanyl]-N'-sulfamoylpropanimidamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N7O2S3/c9-6(15-20(12,16)17)1-2-18-3-5-4-19-8(13-5)14-7(10)11/h4H,1-3H2,(H2,9,15)(H2,12,16,17)(H4,10,11,13,14)/i5+1,7+1,8+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUFQPHANEAPEMJ-QIOHBQFSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)N=C(N)N)CSCCC(=NS(=O)(=O)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=[13C](N=[13C](S1)N=[13C](N)N)CSCCC(=NS(=O)(=O)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N7O2S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[N-(2-Maleimidoethyl]ethylenediamine-N,N,N',N'-tetraacetic Acid, Monoamide](/img/structure/B561889.png)
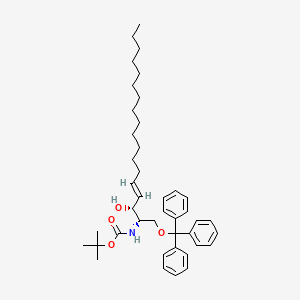

![4-[4-[2-(Dimethylamino)ethoxy]phenyl]-3,4-diphenyl-butan-1-ol](/img/structure/B561895.png)
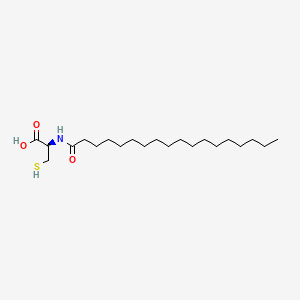
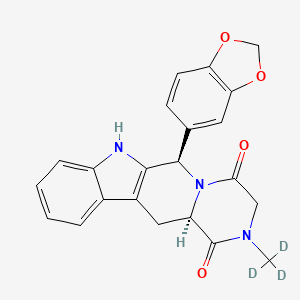

![(3R,4R)-4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-1-hydroxy-2,2,6,6-tetramethylpiperidine-3-carboxylic acid](/img/structure/B561900.png)

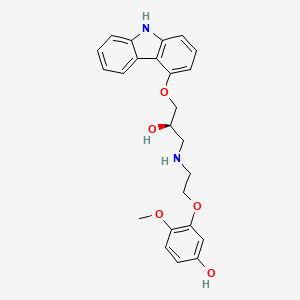
![3-[N-Acetyl-L-cystein-S-yl] Acetaminophen-d5 Sodium Salt (Major)](/img/no-structure.png)
